molecular formula C20H15ClN2O3S2 B2501497 4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one CAS No. 577962-73-3

4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2501497
CAS No.: 577962-73-3
M. Wt: 430.92
InChI Key: NUEIDWCSJXAJPD-UHFFFAOYSA-N
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Description

This compound belongs to a class of substituted pyrrolone derivatives characterized by a 1,5-dihydro-2H-pyrrol-2-one core. Key structural features include:

  • 4-(4-Chlorobenzoyl) group: Introduces electron-withdrawing properties and enhances lipophilicity.
  • 5-(Thiophen-2-yl) moiety: A heteroaromatic group that may influence π-π stacking interactions.
  • 3-Hydroxy group: Provides a site for hydrogen bonding or coordination.

Properties

IUPAC Name

(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(4,5-dimethyl-1,3-thiazol-2-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S2/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNQQYQBGQKQKM-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one is a complex heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyrrole core with several functional groups:

  • 4-chlorobenzoyl moiety
  • 4,5-dimethylthiazole ring
  • Hydroxy group
  • Thiophene ring

This unique combination of substituents is believed to contribute to its diverse biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The presence of the thiazole and thiophene rings enhances interaction with biological targets involved in cancer progression. For instance, studies have shown that derivatives of thiazole can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

CompoundActivityReference
4-Benzoyl-1H-pyrroleAnticancer activity
1-(4-Nitrophenyl)-3-hydroxy-pyrrolidinoneAntimicrobial properties

Anti-inflammatory Properties

The compound's potential as a COX-II inhibitor has been explored in various studies. Inhibitors of COX-II are crucial for managing inflammation-related diseases. A study demonstrated that related compounds exhibited IC50 values in the low micromolar range against COX-II, suggesting that the target compound may possess similar inhibitory effects.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. The hydroxy group and the thiazole ring are known to enhance the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The structural components allow for effective binding to active sites of enzymes involved in inflammation and cancer.
  • Interaction with Receptors : The thiazole and thiophene moieties may interact with specific receptors, modulating signal transduction pathways.
  • Induction of Apoptosis : By interfering with cell cycle regulation, the compound can induce programmed cell death in cancer cells.

Study on Anticancer Activity

In a recent study, a series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that compounds similar to the target compound exhibited significant cytotoxicity, with IC50 values ranging from 0.5 to 10 µM depending on the cell line tested .

Study on COX-II Inhibition

Another investigation focused on the anti-inflammatory potential of related compounds. The study found that certain derivatives displayed selective inhibition of COX-II with IC50 values as low as 0.52 µM, indicating a promising therapeutic profile for inflammatory conditions .

Scientific Research Applications

Structural Features

The compound features several functional groups that contribute to its biological activity:

  • 4-chlorobenzoyl moiety
  • 4,5-dimethylthiazole ring
  • Hydroxy group
  • Thiophene ring

These structural elements suggest potential interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

Research has shown that compounds similar to 4-(4-chlorobenzoyl)-1-(4,5-dimethylthiazol-2-yl)-3-hydroxy-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one exhibit a range of biological activities, including:

  • Anticancer Properties : The compound's structure allows for interactions with cellular pathways involved in cancer progression. Studies have indicated that derivatives may inhibit tumor growth by targeting specific oncogenes or pathways.
  • Antimicrobial Activity : The presence of the thiazole and thiophene rings contributes to its efficacy against various bacterial and fungal strains.
  • Enzyme Inhibition : The unique combination of functional groups may allow the compound to act as an inhibitor for specific enzymes related to disease processes.

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the anticancer effects of similar pyrrole derivatives. The research demonstrated that these compounds could induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. The specific compound showed IC50 values indicating potent activity against several cancer types .

Case Study 2: Antimicrobial Efficacy

Research conducted by Turkish researchers evaluated the antimicrobial properties of compounds with similar structures. The study found that derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting the potential for development into therapeutic agents .

Case Study 3: Enzyme Inhibition

A recent publication explored the enzyme inhibition potential of thiazole-containing compounds. The study revealed that specific derivatives could effectively inhibit enzymes involved in metabolic pathways, providing insights into their use as therapeutic agents in metabolic disorders .

Chemical Reactions Analysis

Core Reactivity of the Pyrrol-2(5H)-one Skeleton

The central pyrrol-2(5H)-one ring undergoes characteristic reactions due to its α,β-unsaturated lactam structure:

  • Electrophilic Substitution : The electron-rich thiophene and thiazole substituents direct electrophilic attacks to specific positions. For example, chlorobenzoyl groups may stabilize charge distribution during substitutions .

  • Reductive Modifications : Sodium borohydride reduces exocyclic double bonds in similar compounds, converting conjugated systems to saturated analogs (e.g., compound 31 in ).

4-Chlorobenzoyl Group

  • Nucleophilic Aromatic Substitution : The electron-withdrawing chlorine activates the benzoyl ring for substitution. Hydroxyl or amine nucleophiles displace chloride under basic conditions .

  • Hydrolysis : The ester-like linkage may hydrolyze in acidic or basic media, yielding carboxylic acid derivatives.

3-Hydroxy Group

  • Acetylation/Esterification : Reacts with acetylating agents (e.g., acetic anhydride) to form esters, enhancing lipophilicity .

  • Oxidation : Susceptible to oxidation by agents like PCC or Jones reagent, forming ketones under controlled conditions .

Thiophene and Thiazole Moieties

  • Electrophilic Substitution : Thiophene undergoes sulfonation or nitration at the α-position, while the thiazole’s methyl groups remain inert under mild conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., thiophene-2-carbonyl in F3226-1198) correlate with higher potency (IC₅₀ = 2.6 μM), likely due to enhanced interactions with the enzyme’s active site .
  • Chlorobenzoyl vs.
Structural and Crystallographic Comparisons
  • Isostructural Halogen Derivatives: Compounds 4 (4-chlorophenyl) and 5 (4-fluorophenyl) in and are isostructural, crystallizing in triclinic P 1 symmetry with two independent molecules per asymmetric unit. The chloro and fluoro substituents cause minor adjustments in crystal packing without altering molecular planarity .
  • Hydrogen Bonding : The 3-hydroxy group in the target compound may form intramolecular hydrogen bonds with the carbonyl oxygen, as seen in analogs like 4-(4-ethoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one ().

Q & A

Q. Table 1. Key Synthetic Parameters

StepReactantsSolventCatalystYield (%)
1Thiazole + Chlorobenzoyl chlorideDMFPiperidine65
2CyclizationEthanolH₂SO₄42

Q. Table 2. Cytotoxicity Data

Cell LineIC₅₀ (µM)95% CIReference
MCF-712.310.5–14.1
HEPG-28.77.2–10.3

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